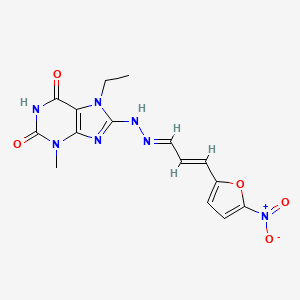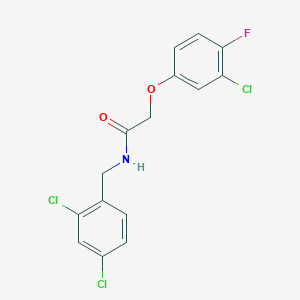
N-(4-chlorophenyl)-N-ethyl-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-ethyl-N'-phenylthiourea, commonly known as CCT or Thiourea, is a chemical compound that has been widely used in scientific research. This compound is a thiourea derivative that has been synthesized using various methods. CCT has been found to have several biochemical and physiological effects, making it useful in many research applications.
作用機序
The mechanism of action of CCT is not fully understood. It is believed to inhibit the growth of cancer cells by interfering with the DNA synthesis process. CCT has been found to bind to the DNA molecule, preventing the replication of cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
CCT has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the growth of certain bacteria and fungi. CCT has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, CCT has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using CCT in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for investigating the mechanism of action of various drugs and for developing new drugs for the treatment of cancer. However, there are also limitations to using CCT in lab experiments. For example, CCT is a toxic compound that can be harmful if not handled properly. Additionally, the synthesis of CCT is a complex process that requires specialized equipment and expertise.
将来の方向性
There are many future directions for the use of CCT in scientific research. One area of research is the development of new drugs for the treatment of cancer. CCT has been found to have potent anticancer activity, and researchers are investigating ways to improve its effectiveness and reduce its toxicity. Another area of research is the investigation of the effects of CCT on the human body. Researchers are studying the biochemical and physiological effects of CCT to better understand its potential uses in medicine. Additionally, researchers are investigating the potential of CCT as an environmental pollutant, and its effects on human health.
Conclusion:
In conclusion, CCT is a chemical compound that has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has several biochemical and physiological effects, making it useful in many research applications. The synthesis of CCT is a complex process that requires careful attention to detail. Although there are advantages to using CCT in lab experiments, there are also limitations to its use. Researchers are investigating many future directions for the use of CCT in scientific research, including the development of new drugs for the treatment of cancer and the investigation of its effects on human health.
合成法
CCT can be synthesized using various methods, including the reaction of 4-chloroaniline with ethyl isothiocyanate and phenyl isothiocyanate in the presence of a base. Another method involves the reaction of 4-chloroaniline with thiourea in the presence of a base and an oxidizing agent. The synthesis of CCT is a complex process that requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
CCT has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has also been found to have antifungal and antibacterial properties. CCT has been used in studies to investigate the mechanism of action of various drugs and to develop new drugs for the treatment of cancer and other diseases. CCT has also been used in studies to investigate the effects of environmental pollutants on human health.
特性
IUPAC Name |
1-(4-chlorophenyl)-1-ethyl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-2-18(14-10-8-12(16)9-11-14)15(19)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIVGNWPHRLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Cl)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-ethyl-3-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)